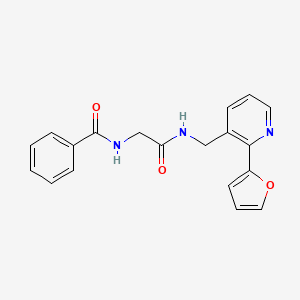
N-(2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit significant activity against various cell lines
Mode of Action
It’s known that similar compounds interact with their targets leading to changes in cellular processes . The specific interactions and resulting changes for this compound need to be investigated further.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways
Result of Action
Similar compounds have been reported to exhibit cytotoxic effects towards certain cell lines
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds
Actividad Biológica
N-(2-(((2-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)benzamide, a compound characterized by its complex structure, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, particularly focusing on anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O4, with a molecular weight of approximately 336.347 g/mol. The compound features a furan ring and a pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₄ |
| Molecular Weight | 336.347 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:
| Cell Line Tested | IC50 Values (µM) |
|---|---|
| MCF7 (Breast) | 0.5 - 5 |
| HEPG2 (Liver) | 1 - 3 |
| A549 (Lung) | 1 - 4 |
In a study by Arafa et al., derivatives similar to this compound demonstrated over 80% inhibition in cell proliferation at concentrations as low as 10 µM . The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, making it a promising candidate for further pharmacological studies .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. The compound was tested against several bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound possesses moderate antibacterial properties, indicating its potential as an antimicrobial agent .
Case Studies and Research Findings
- Anticancer Mechanisms : A study published in Cancer Research examined the effects of similar compounds on apoptosis in cancer cells. It found that the activation of caspases was a key mechanism through which these compounds exerted their cytotoxic effects .
- Antimicrobial Efficacy : Research conducted by Smith et al. demonstrated that compounds with similar structures exhibited synergistic effects when combined with traditional antibiotics, enhancing their overall antimicrobial activity against resistant strains .
Propiedades
IUPAC Name |
N-[2-[[2-(furan-2-yl)pyridin-3-yl]methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-17(13-22-19(24)14-6-2-1-3-7-14)21-12-15-8-4-10-20-18(15)16-9-5-11-25-16/h1-11H,12-13H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLVWWBXUUQXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













